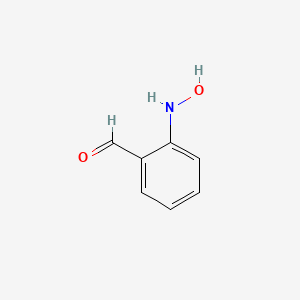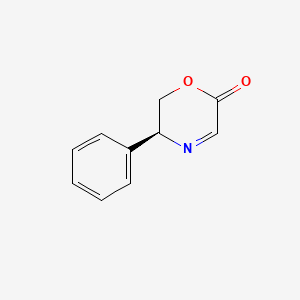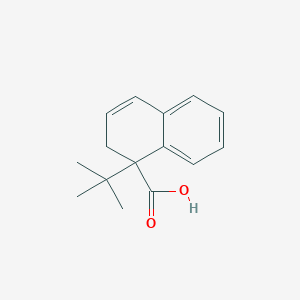![molecular formula C21H18O5 B15162844 6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one CAS No. 145726-16-5](/img/structure/B15162844.png)
6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring and substituted with methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the naphthofuran core followed by the introduction of methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity compounds.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphthofurans with different functional groups.
科学的研究の応用
6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound shares the methoxy substitution pattern but differs in its core structure.
Naphtho[2,3-c]thiophene-4,9-dione: Similar in the naphthofuran core but with different substituents and functional groups.
Uniqueness
6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one is unique due to its specific substitution pattern and the presence of both naphthalene and furan rings. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
145726-16-5 |
|---|---|
分子式 |
C21H18O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
6,7-dimethoxy-4-(4-methoxyphenyl)-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O5/c1-23-15-6-4-12(5-7-15)19-16-10-18(25-3)17(24-2)9-13(16)8-14-11-26-21(22)20(14)19/h4-10H,11H2,1-3H3 |
InChIキー |
QYGNNZYEBCVLRB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC4=C2C(=O)OC4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)


![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
